molecular formula C14H15NO2 B2546667 (4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one CAS No. 74010-47-2

(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2546667
CAS No.: 74010-47-2
M. Wt: 229.279
InChI Key: CTIBFUCNXQTVMI-LUAWRHEFSA-N
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Description

(4Z)-2-tert-Butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one is a specialized chiral oxazolone compound of significant interest in advanced synthetic organic chemistry and asymmetric catalysis research. Compounds featuring the chiral oxazoline ring system have proven to be one of the most successful ligand classes for asymmetric catalysis, with a diverse range of di-, tri- and tetradentate oxazoline ligands having been synthesized and utilized across a wide spectrum of metal-catalyzed asymmetric processes . The benzylidene substituent at the 4-position and the tert-butyl group at the 2-position create a sterically demanding environment, which is crucial for inducing high enantioselectivity in catalytic reactions. The (Z)-configuration about the exocyclic double bond, confirmed by crystallographic studies of analogous structures, further defines the spatial arrangement of the molecule, influencing its coordination properties and the dihedral angles between ring systems . The presence of the tert-butyl group, a bulky substituent, is a common structural feature in high-performance ligands, as it helps to rigidify the conformation and shield one face of the molecule during catalytic cycles . Researchers value this compound as a key synthetic intermediate or precursor for the development of novel ligand systems, particularly those incorporating additional heteroatoms and specific structural features designed for binding to various transition metals. The 4-benzylidene oxazol-5-one core structure is a versatile scaffold that can be further functionalized to create sophisticated chiral ligands and other complex molecular architectures. This product is intended for research applications in method development, asymmetric synthesis, and organometallic chemistry. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

(4Z)-4-benzylidene-2-tert-butyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)13-15-11(12(16)17-13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIBFUCNXQTVMI-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC2=CC=CC=C2)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Erlenmeyer–Plöchl Reaction for Oxazolone Synthesis

The Erlenmeyer–Plöchl reaction is a classical method for synthesizing 4-arylidene oxazolones via condensation of an N-acylglycine derivative with an aromatic aldehyde. For (4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one, this method involves reacting N-(tert-butylcarbonyl)glycine with benzaldehyde under solvent-free conditions. The reaction proceeds via initial formation of an azlactone intermediate, followed by elimination of water to generate the conjugated benzylidene group.

Reaction Conditions and Optimization

  • Reagents : N-(tert-butylcarbonyl)glycine (1.0 equiv), benzaldehyde (1.2 equiv), acetic anhydride (3.0 equiv).
  • Catalyst : None required; reaction proceeds thermally.
  • Temperature : 80–100°C under reflux.
  • Yield : Up to 97%.

The absence of solvents simplifies purification, as the product crystallizes directly from the reaction mixture. Stereoselectivity for the (Z)-isomer is achieved due to thermodynamic control during cyclization.

One-Pot Synthesis Using DMT-MM

A modern one-pot strategy employs DMT-MM, a water-soluble coupling agent, to sequentially acylate glycine and induce cyclodehydration. This method is advantageous for its compatibility with aqueous solvents and operational simplicity.

Stepwise Procedure

  • N-Acylation : Glycine (1.1 equiv) reacts with pivalic acid (tert-butyl carboxylic acid, 1.0 equiv) in acetone/water (3:1 v/v) using DMT-MM (1.05 equiv) and N-methylmorpholine (0.2 equiv) at room temperature.
  • Cyclodehydration : Addition of benzaldehyde (1.1 equiv), N,N-diethylaniline hydrochloride (1.3 equiv), and DMT-MM (1.1 equiv) triggers intramolecular cyclization, yielding the oxazolone.
Key Data
  • Reaction Time : 2–8 hours.
  • Yield : 70–82%.
  • Purification : Liquid-liquid extraction with dichloromethane and recrystallization from ethanol.

ZnO-Catalyzed Condensation

ZnO acts as a heterogeneous catalyst for the condensation of N-(tert-butylcarbonyl)glycine with benzaldehyde in ethanol. This method emphasizes green chemistry principles by avoiding halogenated solvents.

Experimental Protocol

  • Reagents : N-(tert-butylcarbonyl)glycine (1.0 equiv), benzaldehyde (1.0 equiv), acetic anhydride (3.0 equiv).
  • Catalyst : ZnO (0.05 equiv).
  • Conditions : Stirring at 25°C for 10–19 minutes.
  • Yield : 70–89%.

The ZnO surface facilitates proton transfer during imine formation, accelerating the reaction. The crude product is purified via recrystallization from hot ethanol.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature Yield Advantages
Erlenmeyer–Plöchl Solvent-free 80–100°C 97% High yield, no chromatography
DMT-MM Acetone/water Room temp 70–82% Aqueous compatibility, one-pot procedure
ZnO-catalyzed Ethanol 25°C 70–89% Green chemistry, short reaction time

The Erlenmeyer–Plöchl method is optimal for scalability, while the DMT-MM approach suits moisture-sensitive substrates. ZnO catalysis offers rapid synthesis but requires stoichiometric acetic anhydride.

Mechanistic Insights

All methods share a common pathway:

  • N-Acylation : Glycine is acylated with pivalic acid to form N-(tert-butylcarbonyl)glycine.
  • Aldol Condensation : Benzaldehyde reacts with the α-hydrogen of the acylated glycine, forming a β-hydroxy intermediate.
  • Cyclodehydration : Intramolecular nucleophilic attack by the amide nitrogen on the carbonyl carbon, followed by elimination of water, generates the oxazolone ring.

Stereoselectivity arises from preferential formation of the (Z)-isomer due to reduced steric hindrance between the tert-butyl and phenyl groups.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.

Scientific Research Applications

(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Oxazolone derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Structural and Crystallographic Comparisons
Compound Name Substituents (Position 2/Position 4) Dihedral Angle (Oxazole vs. Aromatic Ring) Key Interactions Reference
(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one tert-butyl / phenylmethylidene Not reported C–H⋯O, π⋯π stacking
(4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one Phenyl / phenylmethylidene 7.98° C–H⋯O, π⋯π (3.526 Å)
4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate Phenyl / acetyloxy-substituted phenyl 53.45° (acetyloxy vs. oxazole) (C=O)⋯π (3.370 Å)
(4Z)-2-phenyl-4-(pyridin-3-ylmethylidene)-4,5-dihydro-1,3-oxazol-5-one Phenyl / pyridinylmethylidene Not reported Not characterized

Key Observations :

  • Electronic effects : Electron-withdrawing groups (e.g., acetyloxy in ) enhance polarity, while tert-butyl (electron-donating) may increase lipophilicity.
  • Conformational stability : The Z-configuration is conserved across derivatives, but dihedral angles vary with substituent size and electronic nature .
Physicochemical Properties
Property This compound (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one 2-Methyl-4-[(3-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
Molecular Weight (g/mol) 300.40 265.29 201.08
Melting Point Not reported 470–471 K Not reported
Solubility Likely low (high lipophilicity) Low (ethanol-soluble) Not reported
LogP (Predicted) ~3.5 (tert-butyl enhances lipophilicity) ~2.8 ~2.1

Biological Activity

(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure

The chemical structure of this compound features a dihydrooxazole ring with a tert-butyl group and a phenylmethylidene substituent. This unique structure is hypothesized to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to oxazoline derivatives. For instance, research on 4-benzylidene-2-methyl-oxazoline demonstrated significant bacteriostatic and bactericidal effects against various Gram-positive and Gram-negative bacteria as well as yeast strains like Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismMIC (mg/ml)MBC (mg/ml)
4-Benzylidene-2-methyl-oxazolineE. coli0.412.5
P. aeruginosa0.212.5
S. aureus6.2513.12
C. albicans0.056.25

This table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for various microorganisms tested against related oxazoline derivatives .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in vitro using cancer cell lines such as MCF-7 (breast cancer). Studies indicate that at varying concentrations (0.01, 0.1, and 1 mg/ml), the compound significantly reduced cell viability, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Data

Concentration (mg/ml)Cell Viability (%)
0.0190
0.170
130

This data illustrates the dose-dependent cytotoxicity of the compound against MCF-7 cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may disrupt bacterial biofilm formation and inhibit quorum sensing pathways, which are critical for bacterial communication and virulence .

Case Studies

A case study focusing on the antimicrobial efficacy of oxazoline derivatives highlighted that compounds exhibiting structural similarities to this compound showed significant inhibition of biofilm formation in Staphylococcus aureus . These findings underscore the potential application of this compound in treating biofilm-associated infections.

Q & A

Q. Key Validation :

  • NMR Spectroscopy : Confirms Z-configuration via coupling constants (e.g., J = 12–14 Hz for olefinic protons).
  • Mass Spectrometry : Validates molecular weight (e.g., m/z = 323.4 for [M+H]⁺).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., SHELXL refinement).

Basic: How is the Z-configuration of the exocyclic double bond confirmed experimentally?

Methodological Answer:
The Z-configuration is determined via:

X-ray Diffraction : Measures dihedral angles between the oxazole ring and substituents (e.g., 5.50°–7.98° in related analogs).

NMR Analysis : Observes NOE correlations between the tert-butyl group and phenylmethylene protons.

UV-Vis Spectroscopy : Detects hypsochromic shifts due to conjugation in the Z-isomer.

Example :
In the crystal structure of a related compound, the C3=C4 bond length (1.348 Å) and torsion angles (e.g., C4–C5–C10–C9 = 177.79°) confirm the Z-geometry.

Advanced: How do electronic effects of substituents (e.g., tert-butyl, fluorine) influence reactivity in cycloaddition reactions?

Methodological Answer:

  • tert-Butyl Group : Acts as an electron-donating group, stabilizing transition states in Diels-Alder reactions.
  • Fluorine Substituents : Electron-withdrawing effects enhance electrophilicity of the oxazolone ring, facilitating nucleophilic attacks.

Q. Experimental Design :

  • Compare reaction rates of tert-butyl-substituted analogs vs. non-substituted derivatives under identical conditions.
  • Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

Case Study :
In a Michael addition study, tert-butyl analogs showed 20% higher yield than phenyl derivatives due to steric stabilization.

Advanced: What crystallographic challenges arise in resolving disorder or twinning in this compound?

Methodological Answer:

  • Disorder : Common in flexible substituents (e.g., tert-butyl). Mitigate via low-temperature data collection (100 K) and SHELXL refinement with PART instructions.
  • Twinning : Detect using PLATON’s TWINABS; refine with HKLF5 format in SHELXL.

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